Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate

Pharmaceutical impurity profiling Reference standard certification Regioisomer differentiation

Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate (CAS 2711953-58-9; molecular formula C₁₇H₁₂ClNO₄; molecular weight 329.73) is a synthetic isoquinoline derivative. Structurally, it features a 4-chlorophenoxy substituent at the 7-position, a free hydroxyl at the 4-position, and a methyl ester at the 3-carboxylate position of the isoquinoline core.

Molecular Formula C17H12ClNO4
Molecular Weight 329.7 g/mol
Cat. No. B11829401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate
Molecular FormulaC17H12ClNO4
Molecular Weight329.7 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C2C=C(C=CC2=C1O)OC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H12ClNO4/c1-22-17(21)15-16(20)14-7-6-13(8-10(14)9-19-15)23-12-4-2-11(18)3-5-12/h2-9,20H,1H3
InChIKeyNUPNCGPWFWRRAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate: A Critical Reference Standard for Roxadustat Impurity Profiling


Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate (CAS 2711953-58-9; molecular formula C₁₇H₁₂ClNO₄; molecular weight 329.73) is a synthetic isoquinoline derivative . Structurally, it features a 4-chlorophenoxy substituent at the 7-position, a free hydroxyl at the 4-position, and a methyl ester at the 3-carboxylate position of the isoquinoline core. The compound is officially classified as a Roxadustat impurity—specifically designated as Roxadustat Impurity 21 (or Impurity 51/39)—and is utilized as a certified reference standard for pharmaceutical quality control . Roxadustat, the parent drug, is a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) approved for treating anemia associated with chronic kidney disease [1]. As a process-related or degradation impurity, this compound is essential for analytical method development, method validation (AMV), and quality-controlled (QC) batch release testing of Roxadustat active pharmaceutical ingredient (API) and finished dosage forms [2].

Why Generic Isoquinoline Carboxylates Cannot Substitute for Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate in Regulated Roxadustat Analysis


The regulatory requirements for impurity profiling of Roxadustat under ICH Q3A/Q3B guidelines demand exact structural specificity for reference standards [1]. Among the known Roxadustat impurities, methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate differs from close structural analogs in the nature and position of substituents: the 4-chlorophenoxy at position 7, the free 4-hydroxy group, and the methyl ester at position 3 on the isoquinoline scaffold influence chromatographic retention time, mass spectral fragmentation, and UV absorption characteristics . Generic isoquinoline carboxylates such as methyl 4-hydroxyisoquinoline-3-carboxylate (CAS 1108146-90-2) or halogen-substituted regioisomers like methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS 1421312-33-5) exhibit different physicochemical and structural properties, rendering them unsuitable as surrogate reference standards for Roxadustat impurity quantification. Furthermore, validated stability-indicating HPLC methods such as those developed for Roxadustat specifically require structurally authentic impurity reference standards to achieve ≤ 2.0% RSD and > 0.998 correlation coefficient in linearity assessment [2].

Quantitative Differentiation Evidence for Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate vs. Key Comparators


Structural Differentiation: 4-Chlorophenoxy at Position 7 vs. Chlorine at Position 1 on the Isoquinoline Core

Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate (CAS 2711953-58-9) is the regioisomer in which the chlorine atom resides on the para position of the phenoxy ring attached at C7 of isoquinoline, while methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS 1421312-33-5) carries the chlorine directly on the isoquinoline C1 position. Despite possessing identical molecular formula (C₁₇H₁₂ClNO₄) and molecular weight (329.73), these two regioisomers are chromatographically separable and produce distinct mass spectral fragmentation patterns . Certified reference standards of the target compound are supplied at ≥ 95% HPLC purity under ISO 17034 accreditation, ensuring unambiguous identification for Roxadustat impurity profiling [1].

Pharmaceutical impurity profiling Reference standard certification Regioisomer differentiation

Halogen Substituent Comparison: 4-Chlorophenoxy vs. Bromo at Position 7

The target compound features a 4-chlorophenoxy substituent at C7, whereas methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate (CAS 1572439-66-7) carries a bromine atom directly at C7. The difference in halogen identity and spatial arrangement results in a molecular weight of 329.73 for the chlorophenoxy compound versus 282.09 for the bromo analog . Both are classified as Roxadustat impurities, but the chlorophenoxy compound is generated via a distinct synthetic pathway involving phenoxy coupling, whereas the bromo derivative arises from a different halogenation step. In silico toxicity assessment using Derek and Sarah (Q)SAR models has been applied to Roxadustat degradation impurities; however, specific toxicity endpoints for the 7-(4-chlorophenoxy) impurity have not been individually reported [1].

Structure-activity relationship Impurity toxicology Analytical method specificity

Core Scaffold Comparison: 7-(4-Chlorophenoxy) Substitution vs. Unsubstituted Isoquinoline Core

Methyl 4-hydroxyisoquinoline-3-carboxylate (CAS 1108146-90-2) represents the core isoquinoline scaffold without any substituent at the 7-position. Its molecular formula is C₁₁H₉NO₃ with a molecular weight of 203.19 g/mol, compared to the target compound with a molecular weight of 329.73 g/mol [1]. The addition of the 4-chlorophenoxy group at C7 significantly increases molecular size, lipophilicity (estimated XLogP3-AA of approximately 3.5–4.2 for the target compound vs. 2.5 for the core scaffold), and alters the UV absorption profile [2]. These physicochemical differences directly affect chromatographic retention on reverse-phase HPLC columns, where the target compound elutes at a significantly later retention time. The compound's predicted pKa of 5.81 ± 0.50 (for the 4-hydroxy group) also influences ionization behavior in LC-MS mobile phases .

Chromatographic retention prediction Reference standard selection Method validation

Certified Purity and Regulatory Suitability for ANDA and Commercial QC Applications

The target compound is commercially available as a certified reference standard at a purity of ≥ 95% HPLC (with some suppliers offering ≥ 98% HPLC) under ISO 17034 reference material producer accreditation . This certification ensures traceability to SI units and pharmacopoeial standards (USP/EP) upon request. In contrast, generic methyl 4-hydroxyisoquinoline-3-carboxylate (CAS 1108146-90-2) is typically supplied as a research-grade building block without ISO 17034 certification, with purity specifications often unspecified or lower [1]. For ANDA (Abbreviated New Drug Application) submissions and commercial production quality control of Roxadustat, the FDA and EMA require the use of characterized impurity reference standards with documented purity, structural confirmation (¹H-NMR, ¹³C-NMR, MS, HPLC), and stability data [2].

Reference standard certification GMP quality control Regulatory ANDA submission

Validated Application Scenarios for Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate as a Roxadustat Impurity Standard


Analytical Method Development and Validation (AMV) for Roxadustat Impurity Profiling

The compound serves as a primary reference standard during the development and validation of stability-indicating HPLC or UPLC methods for quantifying Roxadustat impurities in API and finished dosage forms. Its use is essential for establishing system suitability parameters (retention time, resolution, tailing factor) and for constructing calibration curves with linearity (Pearson correlation coefficient r > 0.998) and recovery (96.8–99.7%) as reported in validated analytical procedures. The validated method achieves ≤ 2.0% RSD for impurity quantification, meeting ICH Q2(R1) requirements [1].

Quality Control Batch Release Testing in GMP Manufacturing

During commercial production of Roxadustat, the impurity reference standard is employed for QC batch release testing to quantify the level of Impurity 21/51/39 against specified acceptance limits. Certified purity (≥ 95% HPLC, and in many specifications ≥ 98%) under ISO 17034 accreditation ensures data integrity and traceability, enabling compliance with ICH Q7 Good Manufacturing Practice guidelines .

Forced Degradation Studies and Stability Indicating Method Validation

As part of forced degradation studies conducted per ICH Q1A(R2) guidelines, the compound is used to identify and quantify degradation products generated under acidic, basic, oxidative, thermal, and photolytic stress conditions. Recent studies have demonstrated that Roxadustat is unstable under acidic, basic, and photolytic conditions, generating multiple degradation products that require individual characterization. Using authentic impurity reference standards ensures accurate peak identification and avoids misassignment of degradation pathways [2].

Abbreviated New Drug Application (ANDA) Filing Support

For generic pharmaceutical applicants filing an ANDA for Roxadustat, the provision of comprehensive impurity characterization data, including structural confirmation (¹H-NMR, ¹³C-NMR, MS, HPLC chromatogram) and purity certification for Impurity 21, is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section. The compound's availability as a fully characterized reference standard from multiple certified suppliers supports compliance with FDA and EMA regulatory expectations for impurity identification and qualification [3].

Quote Request

Request a Quote for Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.